N-(1-Deoxy-D-fructos-1-yl)-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

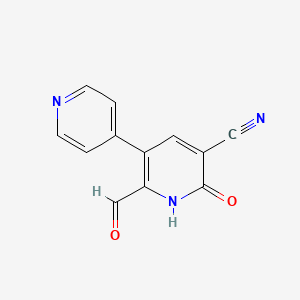

“N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” is a product of the reaction of fumonisin B1 (FB1) with glucose . It is a known Amadori compound .

Synthesis Analysis

The synthesis of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” involves the reaction of fumonisin B1 (FB1) with glucose . The fate of this Amadori compound was studied in aqueous model systems as a function of pH and temperature .Molecular Structure Analysis

The molecular structure of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was identified based on the accurate mass measurements of characteristic ions and fragmentation patterns using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) analysis .Chemical Reactions Analysis

The degradation of “N-(1-Deoxy-D-fructos-1-yl)-L-cysteine” was studied in aqueous model systems as a function of time and pH . The samples were reacted at 90 degrees C for up to 7 hours while maintaining the pH constant at 5, 6, 7, or 8 .Wissenschaftliche Forschungsanwendungen

1. Biochemical Interactions and Potential Antioxidative Properties

Interaction with Platinum Compounds

Research has shown that certain Amadori compounds, which include derivatives similar to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, interact with platinum(II), suggesting potential applications in bioinorganic chemistry and possibly in the development of new chemotherapeutic agents (Ferrari et al., 2007).

Antioxidant Activity

N-(1-Deoxy-D-fructos-1-yl)-L-arginine, a compound structurally related to N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, has been identified in aged garlic extract and shown to possess antioxidant properties, scavenging hydrogen peroxide and potentially contributing to the antioxidant activity of the extract. This highlights the potential antioxidative applications of similar Amadori compounds (Ryu et al., 2001).

2. Applications in Materials Science

Nanofiltration Membrane Enhancement

The modification of nanofiltration membranes with L-cysteine functionalized nanoparticles, including those derived from Amadori reaction products, has been shown to improve membrane permeability, antifouling ability, and separation efficiency, indicating potential applications in water treatment and purification technologies (Bandehali et al., 2020).

3. Pharmacological Implications and Health Applications

ACE Inhibitory Activity

Amadori products derived from L-lysine and L-arginine have been synthesized and screened for angiotensin I-converting enzyme (ACE) inhibitory activity, showing moderate activity and suggesting potential applications in managing hypertension and cardiovascular diseases (Srinivas & Harohally, 2012).

Lead Decorporation

N-(1-Deoxy-D-fructos-1-yl)-L-amino acids have been investigated for their ability to reduce lead levels in mice, suggesting a potential application in treating lead poisoning. This research underlines the potential therapeutic benefits of Amadori products in chelation therapy (Huo et al., 2004).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the condensation of L-cysteine with 1-deoxy-D-fructose.", "Starting Materials": [ "L-cysteine", "1-deoxy-D-fructose" ], "Reaction": [ "Step 1: Dissolve L-cysteine in water and adjust the pH to around 8-9 using sodium hydroxide.", "Step 2: Dissolve 1-deoxy-D-fructose in water and adjust the pH to match that of the L-cysteine solution.", "Step 3: Slowly add the 1-deoxy-D-fructose solution to the L-cysteine solution while stirring vigorously.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Adjust the pH of the reaction mixture to around 2-3 using hydrochloric acid.", "Step 6: Filter the resulting precipitate and wash with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-cysteine." ] } | |

CAS-Nummer |

846568-65-8 |

Produktname |

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine |

Molekularformel |

C9H17NO7S |

Molekulargewicht |

283.295 |

IUPAC-Name |

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |

InChI-Schlüssel |

DORRTRFFDBKICV-MLQRGLMKSA-N |

SMILES |

C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)